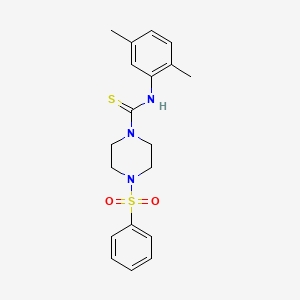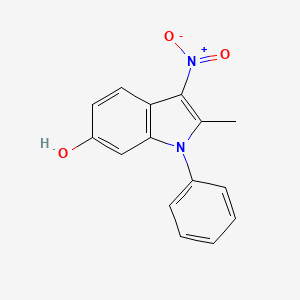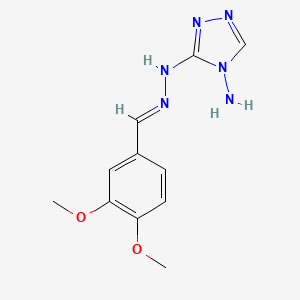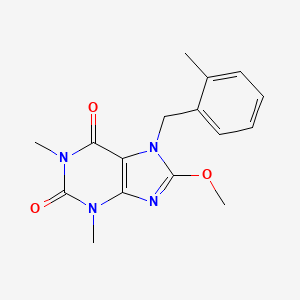
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Mécanisme D'action
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, which is expressed in various immune and inflammatory cells, smooth muscle cells, and neurons. By inhibiting PDE4, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases cAMP levels, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC regulate various cellular processes, including inflammation, smooth muscle relaxation, and cognitive function.
Biochemical and Physiological Effects:
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have various biochemical and physiological effects. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 reduces airway inflammation, mucus production, and bronchoconstriction. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 improves cognitive function, reduces amyloid-beta accumulation, and increases neurotrophic factor expression. 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has also been shown to have anti-inflammatory effects in various models of inflammation, including arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages and limitations for lab experiments. One advantage is its selectivity for PDE4, which allows for specific targeting of cAMP signaling pathways. Another advantage is its well-established synthesis method, which allows for easy access to the compound. However, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 research. One direction is to develop more potent and selective PDE4 inhibitors based on the 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 structure. Another direction is to investigate the potential therapeutic applications of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 analogs with improved solubility and toxicity profiles.
Méthodes De Synthèse
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multi-step process starting from 7-methylxanthine. The first step involves the alkylation of 7-methylxanthine with 2-methylbenzyl chloride to produce 7-(2-methylbenzyl)-7-methylxanthine. This intermediate is then oxidized to form 7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The final step involves the methylation of the 8-position with methoxy iodide to produce 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724.
Applications De Recherche Scientifique
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), leading to bronchodilation and anti-inflammatory effects. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to improve cognitive function by increasing cAMP levels in the brain.
Propriétés
IUPAC Name |
8-methoxy-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-7-5-6-8-11(10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQZHZICPICGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
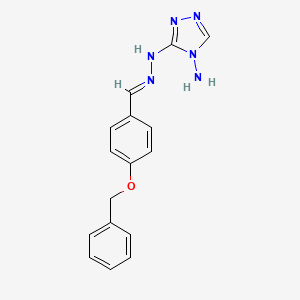
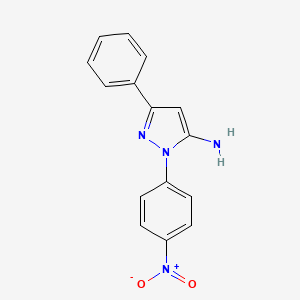

![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
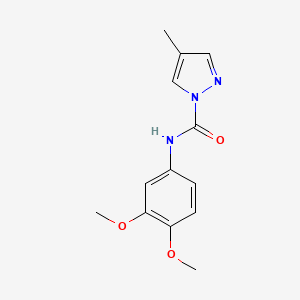
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
